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Compound of Interest

Compound Name: O-Nornuciferine

Cat. No.: B208564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

O-Nornuciferine, a natural aporphine alkaloid found in the sacred lotus (Nelumbo nucifera),

has garnered interest for its potential psychoactive properties. This guide provides a

comparative overview of the known effects of O-Nornuciferine in different species, drawing

from available experimental data. The information is presented to facilitate further research and

drug development efforts.

Pharmacological Profile: An Overview
O-Nornuciferine primarily acts as an antagonist at dopamine and serotonin receptors. Its

activity has been characterized in vitro, with data suggesting a higher potency for dopamine D2

receptors compared to D1 and serotonin 5-HT2A receptors. In vivo studies, predominantly in

rodents, indicate that O-Nornuciferine can cross the blood-brain barrier and exert effects on

the central nervous system.

Quantitative Analysis of In Vitro Receptor Affinity
The following table summarizes the inhibitory concentrations (IC50) of O-Nornuciferine at key

neurotransmitter receptors, as determined in human embryonic kidney (HEK293) cells. This

data provides a basis for comparing its potency with other compounds.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b208564?utm_src=pdf-interest
https://www.benchchem.com/product/b208564?utm_src=pdf-body
https://www.benchchem.com/product/b208564?utm_src=pdf-body
https://www.benchchem.com/product/b208564?utm_src=pdf-body
https://www.benchchem.com/product/b208564?utm_src=pdf-body
https://www.benchchem.com/product/b208564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b208564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Receptor IC50 (µM) Cell Line Reference

O-Nornuciferine Dopamine D1 2.09 ± 0.65 HEK293 [1][2]

Dopamine D2 1.14 ± 0.10 HEK293 [1][2]

Serotonin 5-

HT2A
~20 HEK293 [1]

N-Nornuciferine Dopamine D1
Moderately

active
HEK293

Dopamine D2 Inactive HEK293

Serotonin 5-

HT2A
Inactive HEK293

Comparative Pharmacokinetics: Focus on Rodents
Pharmacokinetic studies of O-Nornuciferine have been conducted in rats, providing insights

into its absorption, distribution, metabolism, and excretion. The data is presented for both oral

and intravenous administration of a lotus leaf alkaloid fraction containing O-Nornuciferine.

Table 2: Pharmacokinetic Parameters of O-Nornuciferine (N-NF) and Nuciferine (NF) in Rats
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Parameter
O-
Nornuciferi
ne (N-NF)

Nuciferine
(NF)

Administrat
ion Route

Dose
(mg/kg)

Reference

Plasma

Cmax

(µg/mL)
0.57 1.71 Oral 50

Tmax (h) 1.65 0.9 Oral 50

t1/2, λz (h) 3.84 2.09 Intravenous 10

Vd, λz (L/kg) 15.17 9.48 Intravenous 10

Oral

Bioavailability

(%)

79.91 58.13 Oral 50

Brain

Cmax

(µg/mL)

(unbound)

0.16 0.32 Intravenous 20

Tmax (h)

(unbound)
1.22 0.89 Intravenous 20

t1/2, λz (h) 1.39 1.24 Intravenous 20

Vd, λz/F

(L/kg)
16.17 19.78 Intravenous 20

Note: Data for O-Nornuciferine (N-NF) and Nuciferine (NF) were obtained from studies

using a lotus leaf alkaloid fraction. Cmax: Maximum concentration; Tmax: Time to reach

maximum concentration; t1/2, λz: Terminal half-life; Vd, λz: Volume of distribution.

Putative Signaling Pathways of O-Nornuciferine
Based on its antagonist activity at D2 and 5-HT2A receptors, the following diagrams illustrate

the potential downstream signaling pathways affected by O-Nornuciferine.
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Putative D2 Receptor Antagonism by O-Nornuciferine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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